
(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure with an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 2-bromo-4-chlorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine, forming an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: can be compared with other similar compounds, such as:
(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL: Similar structure but with a fluorine atom instead of chlorine.
(3R)-3-Amino-3-(2-chloro-4-bromophenyl)propan-1-OL: Similar structure but with the positions of bromine and chlorine swapped.
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL: Similar structure but with a methyl group instead of chlorine.
These comparisons highlight the uniqueness of This compound in terms of its specific functional groups and their positions on the phenyl ring.
Eigenschaften
Molekularformel |
C9H11BrClNO |
|---|---|
Molekulargewicht |
264.54 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI-Schlüssel |
VGVWYISKDVRHMU-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Br)[C@@H](CCO)N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Br)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


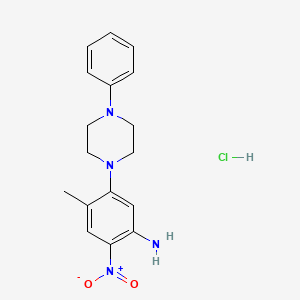
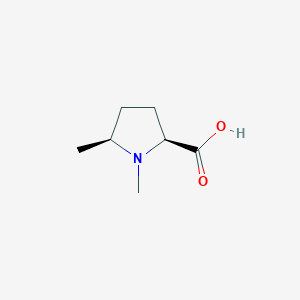
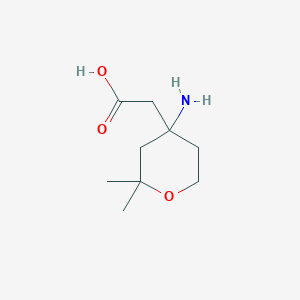
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
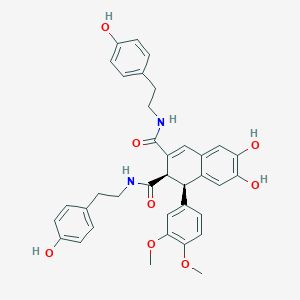
![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)
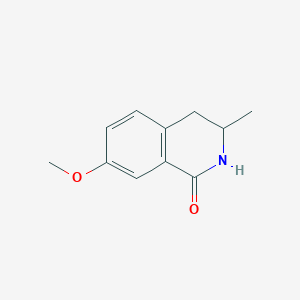
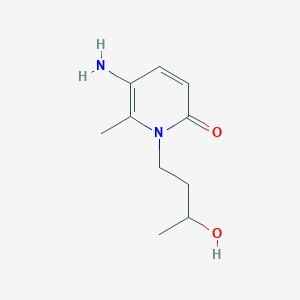
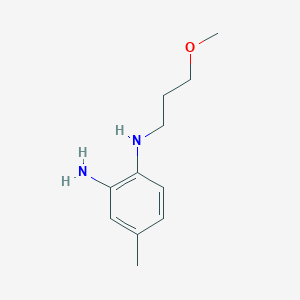

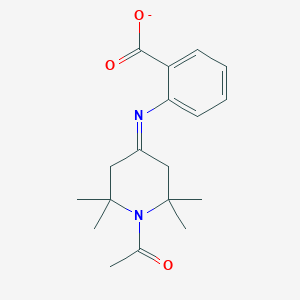

![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)
